molecular formula C13H17N3O4 B8542274 2-(Dimethylamino)-1-(5-methoxy-6-nitroindolin-1-yl)ethanone CAS No. 1116229-90-3

2-(Dimethylamino)-1-(5-methoxy-6-nitroindolin-1-yl)ethanone

Cat. No. B8542274
M. Wt: 279.29 g/mol
InChI Key: PXVFVSKSGOIXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07981903B2

Procedure details

To a solution of N,N-dimethyl-2-[5-(methyloxy)-6-nitro-2,3-dihydro-1H-indol-1-yl]-2-oxoethanamine (1.0 g, 3.58 mmol) in methanol (30 mL) was added activated carbon (1.0 g), iron (III) chloride (0.120 mg, 0.2 equiv.) and hydrazine hydrate (0.800 mL, 25 mmol, 7.0 equiv.). The resulting slurry was warmed to 60° C. and maintained overnight. The next morning the reaction was filtered, taken to a residue under reduced pressure, and partitioned between ethyl acetate and brine. The organic layer was dried over sodium sulfate. Volatiles were removed and the derived 1-[(dimethylamino)acetyl]-5-(methyloxy)-2,3-dihydro-1H-indol-6-amine was isolated as a white solid of sufficient purity for use in subsequent transformations (0.550 g, 2.20 mmol, 62% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.23 (s, 6 H), 2.95 (t, J=8.43 Hz, 2 H), 3.11 (s, 2 H), 3.68 (s, 3 H), 4.05 (t, J=8.25 Hz, 2 H), 4.61 (s, 2 H), 6.68 (s, 1 H), 7.53 (s, 1 H).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.12 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[CH2:3][C:4]([N:6]1[C:14]2[C:9](=[CH:10][C:11]([O:18][CH3:19])=[C:12]([N+:15]([O-])=O)[CH:13]=2)[CH2:8][CH2:7]1)=[O:5].O.NN>CO.[Fe](Cl)(Cl)Cl>[CH3:20][N:2]([CH2:3][C:4]([N:6]1[C:14]2[C:9](=[CH:10][C:11]([O:18][CH3:19])=[C:12]([NH2:15])[CH:13]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN(CC(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC)C
Name
Quantity
0.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.12 mg
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The next morning the reaction was filtered
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Volatiles were removed

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC(=O)N1CCC2=CC(=C(C=C12)N)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.